molecular formula C6H16N2O2 B1664900 1,8-Diamino-3,6-dioxaoctane CAS No. 929-59-9

1,8-Diamino-3,6-dioxaoctane

Cat. No. B1664900
CAS RN: 929-59-9
M. Wt: 148.2 g/mol
InChI Key: IWBOPFCKHIJFMS-UHFFFAOYSA-N
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Description

1,8-Diamino-3,6-dioxaoctane is a chelating agent that has been shown to have antibacterial efficacy against gram-positive bacteria . It has been demonstrated to bind to a variety of functionalities such as amines, low energy metals, and hydroxy groups .


Synthesis Analysis

1,8-Diamino-3,6-dioxaoctane was prepared by bromination and the Gabriel synthesis of triethylene glycol and phosphorous tribromide, and the synthetic conditions were optimized . Another synthesis method involves dissolving 9.1 mmol of MsO-PEG2-OMs in a small amount of dichloromethane. Excess ammonia water and 2 mmol of tetrabutylammonium bromide were added, followed by stirring at 45 °C for 12 hours .


Molecular Structure Analysis

The molecular formula of 1,8-Diamino-3,6-dioxaoctane is C6H16N2O2 . The molecular weight is 148.2034 .


Chemical Reactions Analysis

The chemical reactions of 1,8-Diamino-3,6-dioxaoctane involve bromination and the Gabriel synthesis of triethylene glycol and phosphorous tribromide .


Physical And Chemical Properties Analysis

1,8-Diamino-3,6-dioxaoctane has a density of 1.01 g/cm3 at 20 °C . It has a flash point of 121 °C . It is soluble in Dimethylformamide and Methanol . The compound is hygroscopic .

Scientific Research Applications

1. Synthesis of Poly-Metal Complexes

1,8-Diamino-3,6-dioxaoctane is involved in the preparation of novel vic-dioxime ligands and their poly-metal complexes. These complexes, which include metals such as copper, cobalt, and nickel, have applications in various fields including catalysis and material science. The structural and electrochemical properties of these complexes are significant for their potential applications (Kilic, Durgun, Taş, & Yilmaz, 2008).

2. Catalytic Amination

The compound has been used in the catalytic amination of triethylene glycol, with the presence of Raney nickel playing a crucial role. This process is important for modifying the composition and structure of polyether polyols, which are used in various industrial applications (He Ming-yang, 2010).

3. Nanostructure Synthesis

1,8-Diamino-3,6-dioxaoctane is used in the synthesis of nanostructures, specifically PbTe nanostructures. It acts as a surfactant, influencing the morphology of these nanostructures which are crucial in nanotechnology and material sciences (Ahmadian-Fard-Fini, Salavati‐Niasari, & Mohandes, 2014).

4. Schiff Base Synthesis

The compound is key in synthesizing various Schiff bases. These Schiff bases have wide applications in coordination chemistry, serving as ligands for metal complexes that are used in catalysis, medicinal chemistry, and material science (Beyramabadi, Morsali, Bozorgmehr, Javan Khoshkholgh, & Esmaeili, 2013).

5. Preparation of Sulfonated Polyimide Membranes

This compound is utilized in the preparation of new sulfonated copolyimides for fuel cell membranes. The presence of 1,8-diamino-3,6-dioxaoctane in these polymers affects their properties, making them suitable for applications in fuel cells (Akbarian-Feizi, Mehdipour‐Ataei, & Yeganeh, 2014).

Safety And Hazards

1,8-Diamino-3,6-dioxaoctane is harmful if swallowed . It causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 - Skin Corr. 1B - Skin Sens. 1 .

properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]ethanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H16N2O2/c7-1-3-9-5-6-10-4-2-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBOPFCKHIJFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O2
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Related CAS

24991-53-5
Record name Polyethylene glycol bis(2-aminoethyl) ether
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DSSTOX Substance ID

DTXSID9044742
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine
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Molecular Weight

148.20 g/mol
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Physical Description

Liquid, Clear light yellow liquid; [Sigma-Aldrich MSDS] Hygroscopic liquid; [Alfa Aesar MSDS]
Record name Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis-
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Record name 2,2'-(Ethylenedioxy)bis(ethylamine)
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Product Name

1,8-Diamino-3,6-dioxaoctane

CAS RN

929-59-9
Record name 2,2′-(Ethylenedioxy)bis(ethylamine)
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Record name Ethylene glycol bis(2-aminoethyl) ether
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Record name 929-59-9
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Record name Ethanamine, 2,2'-[1,2-ethanediylbis(oxy)]bis-
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Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanamine
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Record name 3,6-dioxaoctamethylenediamine
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Record name ETHYLENE GLYCOL BIS(2-AMINOETHYL) ETHER
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Synthesis routes and methods

Procedure details

The diazide (17) (3.55 g, 17.85 mmol) in THF (10mL) was added dropwise into a cold (-5° C.) stirred mixture of lithium aluminum hydride (1.83 g, 48.2 mmol) in THF (20 mL). The reaction mixture was kept at -5° C. and carefully quenched with water (10 mL). The THF layer was filtered to remove the inorganic salts, dried over Na2SO4, and evaporated in vacuo to afford the diamine (18) (2.56 g, 97% yield).
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diamino-3,6-dioxaoctane
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Citations

For This Compound
590
Citations
A Kilic, M Durgun, E Tas, I Yilmaz - Transition Metal Chemistry, 2008 - Springer
Three novel vic-dioxime ligands containing the 1,8-diamino-3,6-dioxaoctane group, N,N′-(1,8-diamino-3,6-dioxaoctane)-p-tolylglyoxime (L 1 SL 1 H 4 ), N,N′-(1,8-diamino-3,6-…
Number of citations: 20 link.springer.com
M Salavati-Niasari - Polyhedron, 2005 - Elsevier
New square-planar copper(II) complexes of 13-membered dioxa diaza macrocyclic ligands, (12-methyl-12-nitro-4,7-dioxa-1,10-diazacyclotridecane)copper(II), [Cu(L 1 )] 2+ ; and (12,12-…
Number of citations: 40 www.sciencedirect.com
M Mazloum-Ardakani, P Pourhakkak… - Journal of the Brazilian …, 2011 - SciELO Brasil
The potentiometric response of salicylate electrode based on complex of (1,8-diamino-3,6-dioxaoctane) nickel(II) was studied. The complex of 1,8-diamino-3,6-dioxaoctane nickel(II) [Ni(…
Number of citations: 17 www.scielo.br
AR Garifzyanov, NV Davletshina, AZ Gaynullin… - Russian Journal of …, 2018 - Springer
A copper(II) complex of N,N'-bis(di-para-tolylphosphinoylmethyl)-1,8-diamino-3,6-dioxaoctane was synthesized and its crystal structure was established. The inner coordination sphere …
Number of citations: 5 link.springer.com
A Szumna, J Jurczak… - Journal of Molecular …, 2000 - Elsevier
Crystallographic studies of (2:1) salts of picric acid with 1,5-diamino-3-oxapentane (1OPICR), 1,8-diamino-3,6-dioxaoctane (2OPICR) and 1,5-diamino-3-azapentane (1NPICR) showed …
Number of citations: 22 www.sciencedirect.com
AK Singh, S Kumari, KR Kumar, B Sridhar, TR Rao - Polyhedron, 2008 - Elsevier
A novel Schiff-base, N,N′-di-(4′-pentyloxybenzoate)salicylidene-1,8-diamino-3,6-dioxaoctane (H 2 L 4 ) with the mesogenic phase, nematic droplets, was prepared and its structure …
Number of citations: 46 www.sciencedirect.com
M Johnsson, A Wagenaar, MCA Stuart, JBFN Engberts - Citeseer
Bis (1-amino-1-deoxy-D-mannityl) 3, 6-dioxaoctane (2). 9.32 g (51.7 mmol) of D (+)-mannose was dissolved in 70 ml of methanol/water (70/30 v/v%). 3.33 g (22.5 mmol) of 1, 8-diamino-…
Number of citations: 2 citeseerx.ist.psu.edu
M Walter, TK Lindhorst - 2002 - Springer
Thiourea-bridged glycoclusters and glycodendrimers are described in the literature as mimetics of (oligoantennary) oligosaccharides to serve as high-affinity lectin ligands. In extension …
Number of citations: 8 link.springer.com
SA Beyramabadi, A Morsali, MR Bozorgmehr… - Bulletin of the Chemical …, 2013 - ajol.info
The N, N′-dipyridoxyl (1, 8-diamino-3, 6-dioxaoctane)(= H 2 L) Schiff-base has been synthesized and characterized by IR, 1 H NMR, mass spectrometry and elemental analysis. Its …
Number of citations: 3 www.ajol.info
AR Garifzyanov, SV Leont'ev, NV Davletshina… - Russian Journal of …, 2013 - Springer
Liquid extraction from the aqueous solutions of perchloric acid with neutral azapodand extractant N,N′-bis(dioctylphosphorylmethyl)-1,8-diamino-3,6-dioxaoctane has been highly …
Number of citations: 5 link.springer.com

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